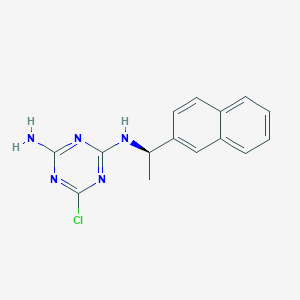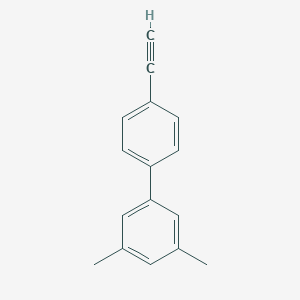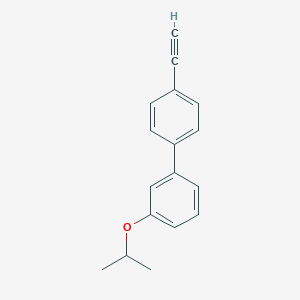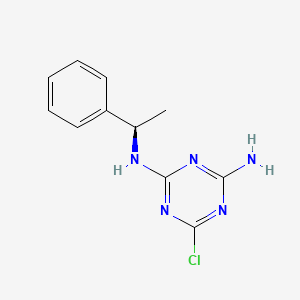
(R)-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine is a chiral compound belonging to the class of triazine derivatives This compound is characterized by the presence of a chlorine atom at the 6th position of the triazine ring and a phenylethyl group attached to the nitrogen atom at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-phenylethylamine and 6-chloro-1,3,5-triazine-2,4-diamine.
Reaction Conditions: The reaction between 1-phenylethylamine and 6-chloro-1,3,5-triazine-2,4-diamine is carried out under controlled conditions, often involving the use of a suitable solvent such as toluene or dichloromethane. The reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure ®-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine.
Industrial Production Methods
In an industrial setting, the production of ®-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysts: Employing catalysts to enhance the reaction rate and selectivity.
Automation: Implementing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
®-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, resulting in the breakdown of the triazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
®-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine: The racemic mixture of the compound.
6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine: The (S)-enantiomer of the compound.
6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine: Other derivatives with different substituents at the 6th position.
Uniqueness
®-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine is unique due to its chiral nature, which can result in different biological activities compared to its racemic mixture or other enantiomers. The presence of the chlorine atom at the 6th position also contributes to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
6-chloro-2-N-[(1R)-1-phenylethyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5/c1-7(8-5-3-2-4-6-8)14-11-16-9(12)15-10(13)17-11/h2-7H,1H3,(H3,13,14,15,16,17)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUKAHUVEXRAAR-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2=NC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
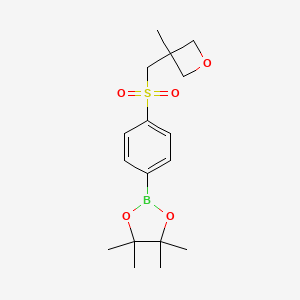
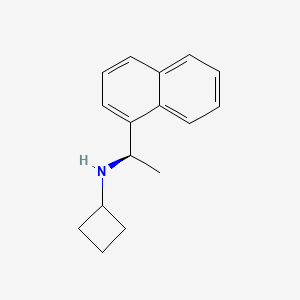

![2-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8163523.png)
![4'-(Difluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8163525.png)
![4'-(Difluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8163538.png)
![6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8163542.png)
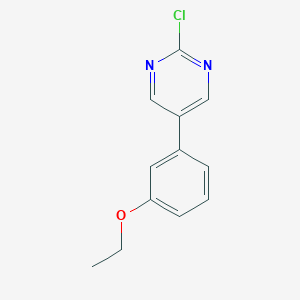

![3'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8163568.png)
![3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8163573.png)
